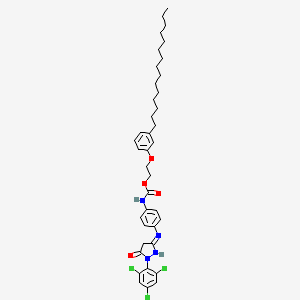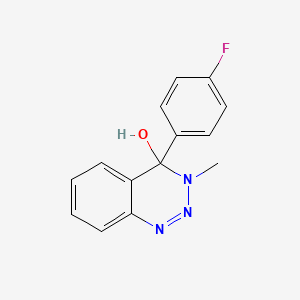![molecular formula C14H21ClN2 B12916829 3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- CAS No. 820980-35-6](/img/structure/B12916829.png)
3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- typically involves the reaction of 3-pyrrolidinamine with 2-chlorobenzyl chloride and propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-(2-methylpropyl)-, (3S)-
- 3-Pyrrolidinamine, N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)-
Uniqueness
3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- stands out due to its specific structural features, such as the propyl chain and the position of the chlorophenyl group
Propriétés
Numéro CAS |
820980-35-6 |
|---|---|
Formule moléculaire |
C14H21ClN2 |
Poids moléculaire |
252.78 g/mol |
Nom IUPAC |
(3S)-N-[(2-chlorophenyl)methyl]-N-propylpyrrolidin-3-amine |
InChI |
InChI=1S/C14H21ClN2/c1-2-9-17(13-7-8-16-10-13)11-12-5-3-4-6-14(12)15/h3-6,13,16H,2,7-11H2,1H3/t13-/m0/s1 |
Clé InChI |
YKTCSRXUBFZKMG-ZDUSSCGKSA-N |
SMILES isomérique |
CCCN(CC1=CC=CC=C1Cl)[C@H]2CCNC2 |
SMILES canonique |
CCCN(CC1=CC=CC=C1Cl)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)



![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)
![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)

![4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12916832.png)
